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3-(Methylthio)butanal - 16630-52-7

3-(Methylthio)butanal

Catalog Number: EVT-520705
CAS Number: 16630-52-7
Molecular Formula: C5H10OS
Molecular Weight: 118.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(Methylthio)butanal is a compound that has garnered interest in various fields due to its potential applications and interactions with other substances. While the provided data does not directly discuss 3-(Methylthio)butanal, it does provide insights into related compounds and their behaviors, which can be extrapolated to understand the properties and applications of 3-(Methylthio)butanal. For instance, the study of the reaction kinetics of 3-methoxy-3-methyl-1-butanol with OH radicals can shed light on the reactivity of similar compounds1. Additionally, the synthesis and characterization of 1-amino-4-methylthio-2-nitro-1,3-butadienes offer a glimpse into the chemical manipulation of methylthio-substituted compounds2. Lastly, the antipoliovirus activity of 3-methylthio-5-phenyl-4-isothiazolecarbonitrile provides an example of the biological relevance of methylthio-containing molecules3.

1-Methoxy-3-methyl-3-(methylthio)butane

Compound Description: This compound is a methylthio ether detected in the air exhaled through the nostrils after a drink containing 3-(methylthio)butanal is swallowed . This suggests that 1-methoxy-3-methyl-3-(methylthio)butane is formed from 3-(methylthio)butanal through biological reactions, potentially methylation, that occur in the mouth or throat during consumption.

3-(Methylthio)-1-propanol (Methionol)

Compound Description: Methionol is an aroma constituent found in wines like Cabernet Sauvignon and Ruby Cabernet, imparting a raw-potato odor . It can be synthesized by reducing 3-(methylthio)propanal, a compound closely related to 3-(methylthio)butanal, with NaBH4. Studies suggest that methionol formation is augmented during fermentation when extra methionine is added to the must .

Synthesis Analysis

Methods of Synthesis

3-(Methylthio)butanal can be synthesized through several methods:

  1. Addition of Methanethiol: A common method involves the addition of methanethiol to crotonaldehyde. This reaction is typically performed at low temperatures (around -20°C) using catalysts such as piperidine or copper acetate. This method allows for the formation of the desired aldehyde through a nucleophilic attack on the carbonyl carbon of the aldehyde.
  2. Oxo Process: In industrial settings, a patented oxo process is often employed. This involves the hydroformylation of olefins followed by the addition of methanethiol. This method is favored for its efficiency and scalability, making it suitable for large-scale production .
  3. Catalytic Methods: Novel catalytic systems have been developed to facilitate the addition of methylmercaptan to acrolein, yielding 3-(Methylthio)butanal. These systems utilize various bases as catalysts and operate under controlled temperature and pressure conditions to optimize yield and minimize by-products .

Technical Parameters

  • Temperature: Typically around -20°C for initial reactions; industrial processes may operate at ambient temperatures.
  • Catalysts: Piperidine, copper acetate, or novel bases like pyridine or triethylamine.
  • Reaction Medium: Often involves solvents that can dissolve both reactants and catalysts efficiently.
Molecular Structure Analysis

The molecular structure of 3-(Methylthio)butanal features a branched-chain configuration with a sulfur atom contributing to its unique properties:

  • Chemical Formula: C5H10OS\text{C}_5\text{H}_{10}\text{OS}
  • Structural Features:
    • A carbon chain with a methylthio group (SCH3-SCH_3) attached to the third carbon.
    • An aldehyde functional group (CHO-CHO) at one end of the chain.

Structural Data

  • Molecular Weight: Approximately 118.20 g/mol.
  • Boiling Point: Estimated around 150°C.
  • Density: Approximately 1.05 g/cm³.

This molecular configuration not only imparts distinctive sensory properties but also influences its reactivity in chemical reactions.

Chemical Reactions Analysis

3-(Methylthio)butanal is involved in several significant chemical reactions:

  1. Oxidation: The compound can be oxidized to form 3-(methylthio)butanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  2. Reduction: It can undergo reduction to produce 3-(methylthio)butanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  3. Nucleophilic Substitution: The aldehyde group can participate in nucleophilic substitution reactions with various nucleophiles (e.g., amines and thiols), leading to a range of substituted derivatives depending on the specific nucleophile used.

Common Reaction Conditions

  • Oxidation Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Nucleophiles: Amines or thiols under mild conditions.
Mechanism of Action

The mechanism of action for 3-(Methylthio)butanal primarily revolves around its reactivity as an aldehyde:

  • Nucleophilic Attack: The carbonyl carbon in the aldehyde group is slightly positive due to the electronegativity of oxygen, making it susceptible to nucleophilic attack by various reagents.
  • Formation of Derivatives: Upon reaction with nucleophiles, new compounds are formed through the addition-elimination mechanism typical of aldehydes.

This reactivity plays a crucial role in flavor chemistry, where it contributes to the formation of complex flavor profiles in food products .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Odor: Characteristic green, musky, potato-like scent.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Reactivity: As an aldehyde, it readily participates in oxidation and reduction reactions.
  • Stability: Generally stable under normal conditions but may decompose under extreme heat or acidic conditions.

Relevant Data

  • Flash Point: Approximately 60°C.
  • Vapor Pressure: Estimated at around 0.5 mmHg at room temperature.

These properties influence its handling and applications in various industries.

Applications

3-(Methylthio)butanal finds applications across several fields:

  1. Flavoring Agent: Widely used in the food industry for enhancing flavors in processed foods, particularly those mimicking potato flavors .
  2. Fragrance Industry: Utilized in perfumery for its unique odor profile, contributing to complex scent formulations .
  3. Biochemical Research: Investigated for its role in metabolic pathways related to flavor compound formation in both fermented and non-fermented products.
  4. Food Technology: Its presence is significant in studies related to food quality and sensory analysis due to its impact on flavor perception .
Introduction to 3-(Methylthio)butanal

Nomenclature and Structural Characterization

Systematic and Common Names:3-(Methylthio)butanal is the standardized IUPAC name for this compound, reflecting its core structure: a four-carbon butanal chain with a methylthio group (-SCH₃) at the third position. It is interchangeably known as 3-(methylsulfanyl)butanal in certain chemical nomenclature systems. Industrially and in flavor applications, it is designated as Potato butyraldehyde due to its characteristic aroma profile, which resembles that of cooked potatoes. This synonym is recognized in standards such as those established by the Flavor and Extract Manufacturers Association (FEMA No. 3374) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Additional identifiers include β-(Methylthio)butyraldehyde and 3-Methylthiobutyraldehyde, though these are less prevalent in modern scientific literature. Its Chemical Abstracts Service (CAS) registry number is 16630-52-7, and it bears the European Community (EC) number 240-678-7, ensuring unambiguous identification across regulatory and commercial contexts [5] [8] [9].

Molecular Architecture:The molecular formula of 3-(Methylthio)butanal is C₅H₁₀OS, corresponding to a molecular weight of 118.197 g/mol. Structurally, it features a linear aldehyde group (-CHO) and a methylthioether moiety (-SCH₃) attached to the beta carbon of the butanal chain. This configuration creates a chiral center at carbon 3, leading to enantiomeric forms. Commercial preparations typically exist as racemates (±), though stereospecific synthesis may yield optically active variants. The compound’s geometry allows for moderate polarity, influencing its solubility and volatility. Key spectral characteristics include:

  • Infrared (IR) Spectroscopy: Strong absorption bands near 1720 cm⁻¹ (C=O stretch of aldehyde) and 1050–650 cm⁻¹ (C-S stretch).
  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR: Characteristic signals include a triplet at ~2.45 ppm (-CH₂-C=O), a multiplet at ~3.55 ppm (-CH-S), and a singlet at ~2.05 ppm (-SCH₃).
  • ¹³C NMR: Peaks corresponding to the aldehyde carbon (~202 ppm), the thioether carbon (~40 ppm), and methyl carbon (~15 ppm) [1] [9].

Physicochemical Properties:3-(Methylthio)butanal exhibits distinct physical and chemical traits critical to its handling and applications. The following table summarizes its key properties:

Table 1: Physicochemical Properties of 3-(Methylthio)butanal

PropertyValueConditionsSource
Boiling Point62–64 °C10 mmHg [1]
Density1.001 g/mL25 °C [1]
Refractive Index (n₂₀/D)1.47620 °C [1]
Vapor Pressure60 mmHg20 °C [8]
Vapor Density4.1 (vs air)Not applicable [1]
Storage StabilityRequires refrigeration (2–8 °C)Long-term preservation [8]

The compound’s vapor pressure (60 mmHg at 20 °C) and vapor density (4.1 relative to air) indicate high volatility and a tendency to form concentrated vapor phases, necessitating careful handling. Its refractive index (1.476 at 20 °C) and density (1.001 g/mL at 25 °C) align with those of medium-chain aldehydes but are modified by the sulfur atom’s polarizability. The molecule’s reactivity is dominated by the aldehyde group, which participates in nucleophilic additions and redox reactions, while the thioether group contributes to nucleophilicity at sulfur and susceptibility to oxidation. Impurities typically include trace levels (<4%) of crotonaldehyde (2-butenal), arising from dehydration during synthesis or storage [1] [3] [8].

Historical Development in Organosulfur Chemistry

Context within Sulfur Chemistry:Organosulfur chemistry emerged as a distinct field in the 19th century, driven by investigations into natural sulfur-containing compounds like garlic’s allicin and petroleum’s thiophenes. Sulfur’s position in the periodic table—as a third-period element with accessible 3d orbitals—enables diverse bonding modes (e.g., sulfoxides, sulfones) not feasible for lighter chalcogens like oxygen. The polarizability of sulfur electrons and weaker solvation in protic solvents enhance nucleophilicity, making organosulfur compounds versatile reagents. 3-(Methylthio)butanal exemplifies this duality: its aldehyde group undergoes typical carbonyl reactions, while its methylthio moiety engages in sulfur-specific transformations (e.g., alkylation, oxidation to sulfoxide) [4] [7].

Synthetic Milestones:Early routes to thiofunctionalized aldehydes relied on O-to-S substitution or Grignard reactions. The synthesis of 3-(Methylthio)butanal was refined alongside flavor chemistry advances in the mid-20th century. A practical method involves the nucleophilic addition of methanethiol to crotonaldehyde under basic catalysis, exploiting the thiol’s high affinity for α,β-unsaturated carbonyls. This method gained industrial traction due to scalability and compatibility with food-grade standards. Regulatory acceptance followed; JECFA included it in its specifications for flavorings (Monograph 109), affirming its safety and purity benchmarks (e.g., ≥96% assay, <4% crotonaldehyde). The compound’s classification under EU Regulation 1334/2008 further cemented its status as a lawful flavor ingredient, subject to strict impurity controls [1] [5] [9].

Comparative Structural Evolution:Unlike early sulfur volatiles (e.g., simple thiols and sulfides), 3-(Methylthio)butanal embodies a hybrid design: the aldehyde ensures solubility in lipid matrices, while the beta-thioether group stabilizes flavor release. This contrasts with compounds like 4-(Methylthio)butanal (patented in US3904556A), where the thioether’s position alters volatility and sensory properties. The beta-thioaldehyde motif also diverges from thioketones—compounds with C=S bonds—which are inherently unstable. 3-(Methylthio)butanal’s stability arises from minimized steric strain and hyperconjugative effects between sulfur’s lone pairs and the carbonyl’s π* orbital [4] [6] [7].

Role in Flavor and Fragrance Biochemistry

Organoleptic Profile and Thresholds:3-(Methylthio)butanal is sensorially characterized as imparting green, vegetable-like, sulfurous, and distinct potato notes at low concentrations. Its odor detection threshold is exceptionally low, estimated at parts-per-billion (ppb) levels, typical of sulfur-containing flavorants. This potency arises from the molecule’s interaction with olfactory receptors sensitive to sulfurous volatiles. In food matrices, it contributes to the "natural" flavor profile of potatoes, tomatoes, cheeses, and fermented products. The compound is often used in trace amounts (0.1–10 ppm) in formulations to replicate or enhance savory, earthy nuances. Its efficacy is modulated by matrix effects; lipid-rich environments slow release, extending aroma longevity [1] [5] [8].

Natural Occurrence and Biosynthesis:Though commercially synthesized, 3-(Methylthio)butanal occurs naturally via microbial and enzymatic pathways. In plants and fungi, it forms through the biotransformation of methionine—a sulfur-containing amino acid. Key steps include:

  • Transamination: Methionine converts to 4-methylthio-2-oxobutanoic acid.
  • Decarboxylation: Yields 3-(Methylthio)propanal (methional).
  • Chain Elongation: Enzymatic addition of a methylene unit or aldol condensation forms 3-(Methylthio)butanal.

This pathway underscores sulfur’s biochemical versatility, where methionine acts as a precursor for aroma compounds in ripening fruits and fermented foods. In Portobello mushrooms and cooked potatoes, enzymatic degradation during processing amplifies 3-(Methylthio)butanal concentrations, directly correlating with sensory intensity [4] [5].

Industrial Applications:The compound is a staple in flavor and fragrance creation, valued for its ability to confer authentic "natural" notes. It complies with Halal and Kosher certifications, broadening its use in global markets. Major applications include:

  • Savory Flavors: Enhances meat, soup, and potato-based products.
  • Dairy and Fermented Flavors: Adds depth to cheeses and soy sauces.
  • Fragrances: Provides earthy undertones in perfumery.

Table 2: Flavor Profiles and Applications of 3-(Methylthio)butanal

Application CategoryDescriptor ProfileRepresentative Uses
Savory FoodsPotato-like, sulfurous, umamiPotato chips, processed snacks
Dairy ProductsCheesy, creamy, fermentedCheddar, Brie, soy sauce
Fragrance CompositionsEarthy, green, vegetable-likeMasculine scents, herbal accords

Regulatory approvals (e.g., JECFA, FEMA GRAS 3374) ensure its safe use in consumables. Suppliers typically offer it neat (≥96% purity) or diluted in solvents like triethyl citrate (10% solutions) to facilitate handling and dosage control in end products [1] [5] [8].

Properties

CAS Number

16630-52-7

Product Name

3-(Methylthio)butanal

IUPAC Name

3-methylsulfanylbutanal

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3

InChI Key

NCBDFIPMWRKPDU-UHFFFAOYSA-N

SMILES

CC(CC=O)SC

Solubility

insoluble in water; soluble in alcohol

Synonyms

3-(Methylthio)butyraldehyde; 3-Methylsulfanylbutyraldehyde; β-(Methylthio)butyraldehyde

Canonical SMILES

CC(CC=O)SC

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